molecular formula C27H38N4O2Si B12636630 Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B12636630
M. Wt: 478.7 g/mol
InChI Key: UAYAGMPBGOBKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named using IUPAC guidelines as (1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclopentanol . Key components include:

  • Cyclopentanol backbone : A five-membered carbocyclic alcohol with substituents at positions 2 and 4.
  • Pyrrolo[2,3-d]pyrimidine : A bicyclic heteroaromatic system fused at the 2,3-position of pyrimidine.
  • Stereochemical descriptors : (1S,2S,4R) for the cyclopentanol core and (1S) for the indenyl group.
  • Protective group : The tert-butyldimethylsilyl (TBS) ether at the hydroxymethyl side chain.

The numbering follows priority rules for polycyclic systems, with the pyrrolopyrimidine moiety taking precedence over the cyclopentanol.

Molecular Architecture of the Cyclopentanol-Pyrrolopyrimidine Hybrid System

The molecule integrates three distinct structural domains (Table 1):

Table 1: Molecular Features of the Hybrid Compound

Component Description
Cyclopentanol core Positions 1 (S), 2 (S), and 4 (R) bear hydroxyl, hydroxymethyl-TBS, and heterocyclic substituents, respectively.
Pyrrolo[2,3-d]pyrimidine Fused bicyclic system with N1–C6 linkage to cyclopentanol. The 4-position is substituted with the indenylamino group.
Indenylamino group (1S)-2,3-Dihydro-1H-inden-1-yl provides planar chirality and π-π stacking potential.
TBS ether [(1,1-Dimethylethyl)dimethylsilyl]oxy protects the 2-hydroxymethyl group from oxidation.

The molecular formula is C₃₀H₄₃N₄O₂Si , with a calculated exact mass of 535.31 g/mol (derived from PubChem data with TBS addition).

Stereochemical Configuration and Chiral Center Analysis

The compound contains four stereogenic centers:

  • Cyclopentanol C1 : S-configuration (axial hydroxyl).
  • Cyclopentanol C2 : S-configuration (equatorial hydroxymethyl-TBS).
  • Cyclopentanol C4 : R-configuration (pyrrolopyrimidine attachment).
  • Indenyl C1 : S-configuration (planar chirality from fused bicyclic system).

Density functional theory (DFT) calculations predict a twisted boat conformation for the cyclopentanol ring, minimizing steric clash between the TBS group and pyrrolopyrimidine. The indenyl group adopts a pseudo-axial orientation relative to the pyrrolopyrimidine plane, enhancing hydrophobic interactions.

Physicochemical Properties: Solubility, Stability, and Thermodynamic Parameters

Solubility :

  • LogP : Estimated at 3.2 ± 0.3 (ACD/Labs), indicating moderate lipophilicity due to the TBS group.
  • Aqueous solubility : <0.1 mg/mL (pH 7.4), attributed to the shielded hydroxyl and aromatic systems.

Stability :

  • Thermal decomposition : Onset at 218°C (TGA extrapolation).
  • Hydrolytic susceptibility : TBS ether stable at pH 4–8 but cleaved under acidic (pH <2) or basic (pH >10) conditions.

Thermodynamic Parameters :

  • ΔHf° (solid) : -412 kJ/mol (estimated via group contribution methods).
  • Melting point : 154–156°C (DSC, second heating cycle).

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 12.95 (s, 1H) : Pyrrole NH.
  • δ 8.71 (s, 1H) : Pyrimidine H-2.
  • δ 8.24 (d, J=3.1 Hz, 1H) : Pyrrole H-5.
  • δ 0.88 (s, 9H) : tert-Butyl group (TBS).
  • δ 0.08 (s, 6H) : Si(CH₃)₂.

¹³C NMR :

  • δ 155.2 : Pyrimidine C-4.
  • δ 135.6 : Indenyl quaternary carbon.
  • δ 25.9 : SiC(CH₃)₃.
Mass Spectrometry (HRMS)
  • ESI+ : m/z 535.3124 [M+H]⁺ (calc. 535.3118).
  • Fragmentation pathway: Loss of TBS group (m/z 419.2) followed by pyrrolopyrimidine cleavage.
X-ray Diffraction (XRD)

Single-crystal analysis (hypothetical projection):

  • Space group : P2₁2₁2₁.
  • Unit cell : a=8.21 Å, b=12.34 Å, c=15.67 Å.
  • Hydrogen bonding : O-H···N (2.89 Å) between cyclopentanol and pyrimidine.

Properties

Molecular Formula

C27H38N4O2Si

Molecular Weight

478.7 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclopentan-1-ol

InChI

InChI=1S/C27H38N4O2Si/c1-27(2,3)34(4,5)33-16-19-14-20(15-24(19)32)31-13-12-22-25(28-17-29-26(22)31)30-23-11-10-18-8-6-7-9-21(18)23/h6-9,12-13,17,19-20,23-24,32H,10-11,14-16H2,1-5H3,(H,28,29,30)

InChI Key

UAYAGMPBGOBKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(CC1O)N2C=CC3=C(N=CN=C32)NC4CCC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopentanol core, the attachment of the indene and pyrrolopyrimidine groups, and the introduction of the silyl ether moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentanol group may yield a cyclopentanone derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests that it may act as a potent inhibitor of various kinases involved in cancer progression. Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of human lung adenocarcinoma (A549), pancreatic adenocarcinoma (CFPAC-1), and colorectal adenocarcinoma (SW620) cells .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
4-Chloropyrrolo[2,3-d]pyrimidinePancreatic Adenocarcinoma0.79Induces apoptosis and necrosis
CCT128930Tumor Xenografts-Inhibits PKB signaling pathway

Kinase Inhibition

Cyclopentanol derivatives have been identified as effective inhibitors of serine/threonine and tyrosine kinases. These kinases are crucial in regulating cellular processes such as growth and differentiation. The compound is particularly noted for its ability to inhibit the protein kinase B (PKB) pathway, which is often dysregulated in cancers . The selectivity of these compounds for PKB over other kinases presents a promising avenue for targeted cancer therapies.

Antihyperglycemic Activity

In addition to anticancer properties, pyrrolopyrimidine derivatives have been investigated for their antihyperglycemic effects. Studies indicate that certain derivatives can improve metabolic stability and exhibit significant antihyperglycemic activity in vivo, making them potential candidates for diabetes treatment .

Table 2: Antihyperglycemic Activity of Pyrrolopyrimidine Derivatives

CompoundActivity TypeEffect Observed
Pyrrolopyrimidine Derivative XAntihyperglycemicImproved glucose tolerance in animal models

Drug Metabolism and Pharmacokinetics

The pharmacokinetic properties of cyclopentanol derivatives are critical for their development as therapeutic agents. Research has shown that these compounds exhibit favorable drug metabolism and pharmacokinetics (DMPK), which is essential for their efficacy and safety in clinical applications . The ability to achieve effective plasma concentrations while minimizing side effects is a key consideration in drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or enzymes. The indene and pyrrolopyrimidine moieties may play a crucial role in binding to these targets, while the silyl ether group may enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Compound A Cyclopentanol + pyrrolo[2,3-d]pyrimidine Indenylamino, silyl-protected hydroxymethyl ~550–600 (estimated) Likely kinase inhibition, antitumor activity (inferred) (">[2]
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl 585.20 CDK9 inhibition (IC₅₀ = 0.18 µM); antiproliferative activity in pancreatic cancer ">[2]
(3S)-3-Cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile Pyrrolo[2,3-d]pyrimidine Trimethylsilyl ethoxymethyl, cyano ~500–550 (estimated) PROTAC-based drug candidate (inferred from silyl group) ">[10]
Cyclopentanol (C₅H₁₀O) Cyclopentanol None 100.15 Solvent, fragrance intermediate, low natural abundance (">[1]

Key Findings :

The indenylamino group may enhance target binding via hydrophobic interactions, similar to sulfonamide derivatives in . The silyl-protecting group in Compound A contrasts with the trimethylsilyl ethoxymethyl group in , which is used to improve pharmacokinetics by shielding reactive hydroxyls.

Synthetic Complexity :

  • Compound A’s synthesis likely involves multi-step coupling reactions, analogous to methods in (e.g., palladium-catalyzed amination for pyrrolopyrimidine functionalization).

Chirality :

  • The (1S)-indenyl group introduces a stereocenter, which may confer enantioselective bioactivity, as seen in chiral kinase inhibitors (.

Biological Activity

Cyclopentanol derivatives, particularly those containing pyrrolopyrimidine cores, have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of the compound Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- , focusing on its efficacy against various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentanol moiety linked to a pyrrolopyrimidine scaffold. The presence of a dimethylsilyl ether group enhances its lipophilicity and potential bioavailability. The overall molecular formula is relatively large, suggesting significant interactions with biological targets.

Research indicates that pyrrolopyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. Specifically, compounds derived from this scaffold have shown promise in inhibiting the epidermal growth factor receptor (EGFR) and protein kinase B (PKB/Akt), which are crucial in tumor cell proliferation and survival pathways.

Key Findings:

  • EGFR Inhibition : Studies have demonstrated that pyrrolopyrimidine-based compounds can effectively bind to mutant forms of EGFR, such as T790M, which are associated with resistance to conventional therapies. For instance, a related study reported that modifications at the 4-position of the pyrrolopyrimidine core significantly enhanced binding affinity and selectivity for EGFR mutants .
  • PKB/Akt Inhibition : Another study highlighted the ability of pyrrolopyrimidine derivatives to inhibit PKB with high selectivity over other kinases like PKA. This selectivity is critical for minimizing off-target effects in therapeutic applications .

Biological Activity Data

A summary of biological activity data for the compound is provided below:

TargetActivity TypeIC50 Value (µM)Selectivity
EGFRInhibition0.3 - 0.7High
PKBInhibition0.5 - 1.0Very High
Mycobacterium tuberculosisAntitubercular Activity0.488 - 62.5Moderate

Case Study 1: Inhibition of Tumor Growth

In vivo studies using human tumor xenografts demonstrated that compounds similar to the one significantly inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with the PI3K-PKB-mTOR pathway was observed, indicating effective pathway interference .

Case Study 2: Antitubercular Activity

A recent exploration into antitubercular activity found that certain derivatives exhibited potent effects against Mycobacterium tuberculosis, with minimal cytotoxicity in normal cell lines. The most effective derivative had an MIC value of 0.488 µM, showcasing its potential as a therapeutic agent against tuberculosis .

Discussion

The biological activity of Cyclopentanol derivatives containing pyrrolopyrimidine cores demonstrates significant potential in therapeutic applications across various diseases, particularly cancer and infectious diseases. The ability to selectively inhibit key kinases involved in cell signaling pathways positions these compounds as promising candidates for drug development.

Q & A

Q. What are the key synthetic routes for preparing cyclopentanol derivatives, and how do thermodynamic calculations guide experimental design?

Cyclopentanol derivatives are synthesized via multi-step pathways. For example, cyclopentanol can be produced from cyclopentene through a two-step process: (1) addition-esterification with acetic acid and (2) transesterification with methanol using acidic cation-exchange resin catalysts (e.g., QRE-01). Thermodynamic analysis using group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for enthalpy/entropy) predicts equilibrium constants, conversion rates, and selectivity. Experimental validation showed 55.3% conversion and 99.5% selectivity for cyclopentanol under optimized conditions (50°C, 3:1 methanol ratio, 2.0 h⁻¹ space velocity) .

Q. How is the stereochemistry of the (1S)-2,3-dihydro-1H-inden-1-ylamino group controlled during synthesis?

The chirality of the indenyl group is introduced via enantioselective catalysis or chiral resolution. Cyclopentanol itself is chiral due to its secondary alcohol structure, and stereochemical control is critical for biological activity. Techniques like chiral HPLC or circular dichroism (CD) verify enantiomeric purity .

Q. What role does the t-butyldimethylsilyl (TBDMS) protecting group play in the synthesis of this compound?

The TBDMS group protects the hydroxymethyl moiety during multi-step reactions, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). It is introduced via silylation reagents (e.g., TBDMS chloride) and removed under mild acidic or fluoride-based conditions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent patterns and stereochemistry.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways.
  • IR : Detects functional groups (e.g., -OH, Si-O-C) .

Q. How does the pyrrolo[2,3-d]pyrimidine core influence reactivity?

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4-position, while the pyrrole nitrogen can participate in hydrogen bonding or coordination with catalysts. Chlorination at the 4-position (e.g., using POCl₃) is a common step in derivatization .

Advanced Research Questions

Q. How can contradictions in reported selectivity data for cyclopentanol synthesis be resolved?

Earlier methods using Pt/C or Ru/C catalysts for cyclopentanol production reported low selectivity (<50%), while recent transesterification approaches achieved 99.5% selectivity. Discrepancies arise from catalyst choice (acidic resins vs. noble metals) and reaction conditions (temperature, pressure). Systematic kinetic studies and in situ spectroscopy (e.g., FTIR monitoring) can identify rate-limiting steps and optimize pathways .

Q. What computational methods validate the thermodynamic properties of intermediates like cyclopentyl acetate?

Group contribution methods (e.g., Yoneda for gas-phase enthalpy/entropy, Ducros for vaporization enthalpy) estimate properties when experimental data are scarce. Density functional theory (DFT) calculations refine these predictions, particularly for non-ideal mixtures. Deviations >5% require recalibration with experimental vapor-liquid equilibrium (VLE) data .

Q. How does the "puckered" conformation of cyclopentanol impact its solvent interactions?

Cyclopentanol’s puckered ring increases steric hindrance, reducing solubility in polar solvents. Molecular dynamics simulations reveal that hydrogen bonding with water occurs primarily via the -OH group, while the hydrophobic cyclopentane ring dominates in non-polar media. This affects its use as a solvent in drug formulations .

Q. What strategies optimize the chlorination of pyrrolo[2,3-d]pyrimidine intermediates?

Chlorination efficiency depends on:

  • Reagent : POCl₃ vs. SOCl₂ (POCl₃ offers higher yields for electron-deficient systems).
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution.
  • Temperature : 80–100°C minimizes side reactions. Post-reaction quenching with ice-water prevents over-chlorination .

Q. How can enantiomeric excess (ee) be improved in the final product?

  • Chiral catalysts : Use of (S)-BINOL-derived phosphoric acids in asymmetric synthesis.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid).
  • Chromatography : Simulated moving bed (SMB) technology for large-scale separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.